molecular formula C17H17F3N2OS B5659750 4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one

4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one

Cat. No.: B5659750
M. Wt: 354.4 g/mol
InChI Key: VKTXQOFLXRNUKR-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure with a thiophen-3-ylmethylamino and a 2-(trifluoromethyl)phenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophen-3-ylmethylamino Group: This step involves the reaction of the pyrrolidin-2-one core with thiophen-3-ylmethylamine under suitable conditions, such as the presence of a base or a catalyst.

    Attachment of the 2-(Trifluoromethyl)phenylmethyl Group: This final step involves the reaction of the intermediate compound with a 2-(trifluoromethyl)phenylmethyl halide or similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form corresponding alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The thiophene and trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrrolidin-2-one core can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-2-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
  • 4-(Thiophen-3-ylmethylamino)-1-[[2-(difluoromethyl)phenyl]methyl]pyrrolidin-2-one
  • 4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-2-one

Uniqueness

The unique combination of the thiophen-3-ylmethylamino and 2-(trifluoromethyl)phenylmethyl groups in 4-(Thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(thiophen-3-ylmethylamino)-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c18-17(19,20)15-4-2-1-3-13(15)9-22-10-14(7-16(22)23)21-8-12-5-6-24-11-12/h1-6,11,14,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTXQOFLXRNUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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